(R)-(+)-Chlocyphos

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

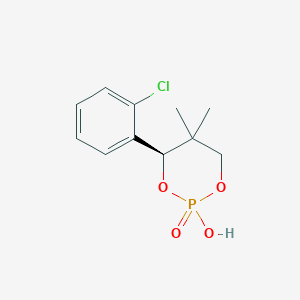

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSPULCZMWMHCY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COP(=O)(O[C@H]1C2=CC=CC=C2Cl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431390 | |

| Record name | (R)-(+)-Chlocyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98674-87-4 | |

| Record name | 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98674-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-Chlocyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane-2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(+)-Chlocyphos: Structure, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Chlocyphos, a chiral organophosphorus compound, stands as a molecule of significant interest due to its potent biological activity and its utility as a chiral resolving agent. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and physicochemical properties. We delve into its primary application as a highly effective insecticide, elucidating its mechanism of action through the inhibition of acetylcholinesterase. Furthermore, this document explores its role in asymmetric synthesis and potential, though less documented, relevance in the broader context of chiral drug design. Detailed protocols for safe handling and disposal are also provided to ensure laboratory safety.

Introduction: The Significance of Chirality in Organophosphorus Chemistry

Chiral organophosphorus compounds represent a pivotal class of molecules with profound implications in medicinal chemistry, agrochemicals, and asymmetric catalysis.[1][2] The spatial arrangement of substituents around the phosphorus atom or a chiral carbon center can dramatically influence the biological activity and stereoselectivity of these compounds. This compound serves as a prime example of this principle, where the (R)-enantiomer exhibits significantly greater insecticidal efficacy compared to its (S)-counterpart.[3] This enantiomer-specific activity underscores the importance of stereochemistry in the design and development of bioactive molecules.[4][5] Understanding the unique properties of a single enantiomer like this compound is crucial for researchers aiming to develop more selective and effective chemical agents, be it for crop protection or as building blocks in pharmaceutical synthesis.[1][2]

Chemical Structure and Stereochemistry of this compound

This compound is chemically known as (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide.[6] The molecule features a six-membered dioxaphosphorinane ring with a chiral center at the carbon atom bonded to the 2-chlorophenyl group. The "(R)" designation in its name refers to the absolute configuration at this stereocenter, determined by the Cahn-Ingold-Prelog priority rules.

The SMILES notation for this compound is CC1(COP(=O)(O[C@H]1C2=CC=CC=C2Cl)O)C.[7]

Diagram: Chemical Structure of this compound

Caption: 2D representation of this compound highlighting the chiral center.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 98674-87-4 | [7] |

| Molecular Formula | C₁₁H₁₄ClO₄P | [7] |

| Molecular Weight | 276.65 g/mol | [7] |

| Melting Point | 228-234 °C | [3] |

| Appearance | White to off-white crystalline solid | |

| Storage Temperature | 2-8 °C | [3] |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. A publicly available ¹H NMR spectrum can be found on PubChem.[7] The spectrum would be expected to show distinct signals for the aromatic protons of the chlorophenyl group, the methine proton at the chiral center, the methylene protons of the dioxaphosphorinane ring, and the methyl groups. The coupling patterns and chemical shifts of these signals are crucial for structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[8][9] The IR spectrum of this compound would be expected to show characteristic absorption bands for the P=O (phosphoryl) group, P-O-C linkages, C-O bonds, aromatic C-H and C=C bonds, and the O-H stretch of the hydroxyl group.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.[10] For this compound, the mass spectrum would show the molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of bonds within the molecule, which can aid in structural elucidation.

Synthesis and Resolution

Diagram: General Synthetic Approach for Related Hydroxyphosphonates

Caption: A generalized workflow for the synthesis and resolution of hydroxyphosphonates.

The synthesis of the racemic mixture of Chlocyphos would likely be followed by a chiral resolution step to isolate the desired (R)-(+)-enantiomer. Chiral resolution is a critical process in obtaining enantiomerically pure compounds for applications in drug development and other fields where stereochemistry is crucial.[12][13] Common methods for chiral resolution include:

-

Diastereomeric Salt Formation: This is a widely used technique for the resolution of acidic and basic compounds.[12] Since this compound is an acidic compound, it can be reacted with a chiral amine to form diastereomeric salts.[14][15] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[14]

-

Enzymatic Kinetic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[16] This allows for the separation of the unreacted enantiomer from the product of the enzymatic reaction.

Applications

Insecticidal Activity and Mechanism of Action

The primary and most well-documented application of this compound is as an insecticide.[3] Like other organophosphorus pesticides, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[17]

Diagram: Mechanism of Acetylcholinesterase Inhibition

Caption: Simplified schematic of acetylcholinesterase inhibition by this compound.

Acetylcholinesterase is a critical enzyme in the nervous system of insects and mammals. It is responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve signal at the synaptic cleft.[17] this compound, being an organophosphate, phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond. This inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[17] The higher efficacy of the (R)-enantiomer suggests a more favorable stereospecific interaction with the active site of the insect AChE.[3]

Chiral Resolving Agent

This compound is described as an acidic resolving agent.[6] This property stems from its acidic hydroxyl group on the phosphorus atom. It can be used to separate racemic mixtures of chiral bases, such as amines, through the formation of diastereomeric salts, as described in the synthesis and resolution section. The choice of a suitable chiral resolving agent is often empirical, and the availability of both enantiomers of a resolving agent can be advantageous.

Experimental Protocol: General Procedure for Chiral Resolution of a Racemic Amine

-

Dissolution: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Addition of Resolving Agent: Add one equivalent of this compound to the solution.

-

Salt Formation: Stir the mixture to allow for the formation of the diastereomeric salts.

-

Crystallization: Allow the solution to stand, or cool it, to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation: Isolate the crystals by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free enantiomerically enriched amine.

-

Purification: Purify the amine by extraction and/or chromatography.

-

Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC.

Relevance to Drug Development

While this compound is primarily known as a pesticide, the principles of its stereoselective activity and its chemical nature as a chiral organophosphate have broader implications for drug development.[1][2] The "chiral switch," where a successful racemic drug is redeveloped as a single enantiomer to improve its therapeutic index, is a common strategy in the pharmaceutical industry.[1][5] The study of enantiomerically pure compounds like this compound provides valuable insights into the stereospecific interactions between small molecules and biological targets.

Furthermore, organophosphorus compounds, in general, are not limited to insecticidal applications. They are a diverse class of molecules with a wide range of therapeutic applications, including antiviral (e.g., Tenofovir), antibacterial (e.g., Fosfomycin), and anticancer agents.[1][2] The structural motifs present in this compound, such as the chiral phosphorinane ring, could potentially serve as scaffolds for the design of new therapeutic agents targeting enzymes with which they can stereospecifically interact.

Safety, Handling, and Disposal

This compound is classified as an irritant and is harmful.[6] Appropriate safety precautions must be taken when handling this compound.

Table 2: Hazard Information for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[19]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[18]

-

Hygiene: Wash hands thoroughly after handling.[19]

Disposal:

The disposal of this compound and other organophosphate pesticides must be carried out in accordance with local, state, and federal regulations.[20][21]

-

Waste Classification: Unused this compound should be treated as hazardous waste.[18]

-

Disposal Method: Dispose of the compound and any contaminated materials through a licensed hazardous waste disposal company.[20]

-

Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected and disposed of as hazardous waste.[3] Never reuse empty pesticide containers.[20]

Conclusion

This compound is a valuable chiral organophosphorus compound with well-defined stereochemistry and potent biological activity. Its primary application as an insecticide highlights the critical role of chirality in molecular recognition and efficacy. For researchers and scientists, it serves as an excellent model compound for studying stereospecific interactions with biological targets and as a useful chiral resolving agent in asymmetric synthesis. While its direct application in drug development has not been established, the principles it embodies are central to modern pharmaceutical research. A thorough understanding of its properties, coupled with strict adherence to safety protocols, will enable its effective and safe use in a variety of scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Chiral Organophosphorus Pharmaceuticals: Properties and Application (2023) | Anastasy O. Kolodiazhna | 13 Citations [scispace.com]

- 3. Pesticide Storage, Handling and Disposal : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]

- 4. pharma.researchfloor.org [pharma.researchfloor.org]

- 5. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 6. 98674-87-4 Cas No. | (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide | Apollo [store.apolloscientific.co.uk]

- 7. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | C11H14ClO4P | CID 9829855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Infrared Spectroscopy (IR) [chemmunity.com]

- 9. compoundchem.com [compoundchem.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. 2-[(4-Chlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. ChiPros Chiral Amines [sigmaaldrich.com]

- 16. Chemoenzymatic Kinetic resolution of (R)-malathion in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]

- 19. albaugh.com [albaugh.com]

- 20. Disposal of Pesticides [npic.orst.edu]

- 21. epa.gov [epa.gov]

An In-Depth Technical Guide to the Synthesis and Purification of (R)-(+)-Chlocyphos

Abstract

(R)-(+)-Chlocyphos, chemically known as (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral organophosphorus compound with significant insecticidal properties.[1] Its efficacy is intrinsically linked to its specific stereochemistry, making the enantioselective synthesis and rigorous purification of the (R)-enantiomer a critical undertaking for researchers in agrochemistry and drug development. This guide provides a comprehensive overview of the synthetic pathways and purification methodologies for obtaining high-purity this compound, grounded in established chemical principles and field-proven insights.

Introduction: The Significance of Chirality in Organophosphorus Chemistry

Organophosphorus compounds are a cornerstone of modern agriculture and medicine.[2] Their biological activity, particularly as enzyme inhibitors, is often highly dependent on their three-dimensional structure.[3] Chirality at the phosphorus center, or on adjacent carbon atoms, can lead to dramatic differences in the efficacy and toxicity of enantiomeric pairs.[3] this compound exemplifies this principle, where the desired insecticidal activity is primarily associated with the (R)-enantiomer.[1] This necessitates synthetic and purification strategies that can selectively isolate this stereoisomer.

The mechanism of action for many organophosphate insecticides involves the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and mammals.[][5][6] By irreversibly binding to the active site of AChE, these compounds lead to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[][5][7] The specific stereoisomer of an organophosphate can exhibit a significantly higher affinity for the AChE active site, hence its enhanced biological activity.

Synthetic Strategy: A Plausible Enantioselective Approach

While a definitive, publicly available, step-by-step synthesis for this compound is not widespread, a robust synthetic route can be designed based on fundamental principles of organophosphorus chemistry and related literature precedents. A logical approach involves the diastereoselective reaction of a chiral auxiliary with a phosphorus electrophile, followed by reaction with a Grignard reagent and subsequent oxidation and hydrolysis. This multi-step synthesis is designed to control the stereochemistry at the phosphorus center.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| (1R,2S,5R)-(-)-Menthol | ≥99% | Sigma-Aldrich | Chiral Auxiliary |

| Phosphorus trichloride (PCl₃) | ≥99% | Acros Organics | |

| 2-Chlorobenzaldehyde | ≥98% | Alfa Aesar | |

| Neopentyl glycol | ≥99% | TCI | |

| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific | Dried over KOH |

| Dichloromethane (DCM) | Anhydrous | EMD Millipore | |

| Diethyl ether | Anhydrous | J.T. Baker | |

| Magnesium turnings | ≥99.5% | Strem Chemicals | |

| Iodine | ACS Reagent | VWR | For Grignard initiation |

| m-Chloroperoxybenzoic acid (m-CPBA) | 77% | Oakwood Chemical | |

| Hydrochloric acid (HCl) | 1 M aq. | Avantor | |

| Sodium bicarbonate (NaHCO₃) | Saturated aq. | LabChem | |

| Sodium sulfate (Na₂SO₄) | Anhydrous | BeanTown Chemical | |

| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography |

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Menthyl Dichlorophosphite

This initial step involves the reaction of the chiral auxiliary, (-)-menthol, with phosphorus trichloride to form a diastereomeric mixture of menthyl dichlorophosphites.

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (-)-menthol (1.0 eq) and anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus trichloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Remove the solvent and excess PCl₃ under reduced pressure to yield the crude menthyl dichlorophosphite, which is used in the next step without further purification.

Step 2: Formation of the Dioxaphosphorinane Ring

The cyclic phosphite is formed by reacting the product from Step 1 with neopentyl glycol.

-

In a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve neopentyl glycol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add the crude menthyl dichlorophosphite from Step 1, dissolved in anhydrous dichloromethane, dropwise to the neopentyl glycol solution.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting diastereomeric mixture of cyclic phosphites can be separated by column chromatography on silica gel.

Step 3: Grignard Reaction and Oxidation

The 2-chlorophenyl group is introduced via a Grignard reaction, followed by oxidation to the phosphate.

-

Prepare the Grignard reagent by reacting 2-chlorobromobenzene with magnesium turnings in anhydrous diethyl ether.

-

To the separated desired diastereomer of the cyclic phosphite from Step 2, cooled to -78 °C, add the freshly prepared Grignard reagent dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

-

Add the m-CPBA solution to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Hydrolysis to this compound

The final step is the removal of the menthyl auxiliary group by hydrolysis.

-

Dissolve the crude product from Step 3 in a mixture of tetrahydrofuran and 1 M HCl.

-

Stir the reaction at room temperature for 24 hours.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can then be purified.

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Purification: Achieving High Enantiomeric Purity

The purification of the final product is paramount to ensure that the biological activity is solely attributable to the (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers of organophosphorus compounds.[8][9][10]

Chiral HPLC Methodology

The principle behind chiral HPLC is the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[] This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including organophosphates.[9]

Experimental Protocol for Chiral HPLC Purification:

-

Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a suitable starting point.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve the best resolution. A typical starting point is 90:10 (n-hexane:isopropanol).

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate for analytical scale separations. For preparative scale, the flow rate will be significantly higher and dependent on the column dimensions.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is typically used.

-

Sample Preparation: Dissolve the crude this compound in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should appear as distinct peaks.

-

Fraction Collection: For preparative separations, collect the fractions corresponding to the desired (R)-enantiomer.

-

Purity Analysis: The enantiomeric excess (ee) of the purified product can be determined by analytical chiral HPLC.

Data Presentation

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | ~8.5 min |

| Retention Time (R)-enantiomer | ~10.2 min |

| Enantiomeric Excess (ee) | >99% |

Note: The retention times are illustrative and will vary depending on the specific HPLC system and conditions.

Purification Workflow Diagram:

Caption: Workflow for the purification of this compound.

Conclusion and Future Perspectives

The synthesis and purification of enantiomerically pure this compound is a challenging yet essential task for its application in agriculture. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the field. Future advancements in asymmetric catalysis, such as the development of more efficient and selective chiral catalysts, could further streamline the synthesis of P-chiral organophosphorus compounds.[11] Additionally, the exploration of alternative purification techniques, such as supercritical fluid chromatography (SFC), may offer more environmentally friendly and efficient methods for chiral separations.[]

References

- 1. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 2. 2-[(4-Chlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. cdn.intratec.us [cdn.intratec.us]

- 7. US20160031775A1 - System And Method For Producing Neopentyl Glycol - Google Patents [patents.google.com]

- 8. Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger-Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst [organic-chemistry.org]

- 9. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 11. (S)-(-)-4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE | 98674-86-3 [chemicalbook.com]

The Core Mechanism of (R)-(+)-Chlocyphos: An In-depth Technical Guide for Researchers

Abstract

(R)-(+)-Chlocyphos is a chiral organophosphorus insecticide recognized for its potent activity against a wide range of insect pests. This technical guide provides a comprehensive overview of its mechanism of action, with a particular focus on the stereospecific interactions that underpin its efficacy. We delve into the molecular basis of acetylcholinesterase inhibition, the metabolic fate of the enantiomers within insects, and the potential mechanisms of resistance. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study and development of novel insecticides.

Introduction: The Significance of Chirality in Insecticide Design

The development of effective and specific insecticides is a cornerstone of modern agriculture and public health. Organophosphorus compounds have long been a significant class of insecticides due to their high efficacy. However, the increasing understanding of stereochemistry has revealed that the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. This compound, a chiral organophosphate, exemplifies this principle. While the racemic mixture of Chlocyphos is insecticidal, the (R)-(+)-enantiomer has been identified as the more potent of the two mirror-image isomers[1]. This guide will elucidate the intricate molecular mechanisms that account for this stereospecificity.

This compound is chemically identified as (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. Its chemical properties are summarized in Table 1.

| Property | Value |

| Chemical Formula | C₁₁H₁₄ClO₄P |

| Molecular Weight | 276.65 g/mol |

| CAS Number | 98674-87-4 |

| Appearance | White crystalline solid |

Table 1: Chemical and Physical Properties of this compound.

The Primary Target: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the critical enzyme acetylcholinesterase (AChE)[1][2]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft of the insect nervous system. The termination of the nerve signal is dependent on the rapid breakdown of ACh by AChE.

The Molecular Hijacking of a Vital Enzyme

This compound acts as an irreversible inhibitor of AChE. The phosphorus atom in the molecule attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This covalent modification renders the enzyme non-functional. The accumulation of acetylcholine in the synapse leads to continuous nerve stimulation, resulting in hyperactivity, paralysis, and ultimately, the death of the insect[2].

The signaling pathway disruption is visualized in the following diagram:

Caption: Acetylcholinesterase (AChE) inhibition by this compound.

Stereospecificity: The Key to Enhanced Potency

The chirality of Chlocyphos is central to its insecticidal efficacy. The (R)-(+)-enantiomer exhibits significantly greater inhibitory activity against insect AChE compared to its (S)-(-)-counterpart[1]. This stereoselectivity arises from the specific three-dimensional fit of the inhibitor within the active site of the enzyme. The precise orientation of the substituents around the chiral phosphorus center dictates the efficiency of the phosphorylation reaction.

Metabolic Fate and Detoxification in Insects

The overall toxicity of an insecticide is not solely determined by its interaction with the target site but also by its metabolic fate within the insect. Insects have evolved sophisticated detoxification systems to metabolize and excrete xenobiotics. These metabolic processes can be stereoselective, potentially leading to differential detoxification of enantiomers.

Metabolic Pathways

The metabolism of organophosphorus insecticides in insects typically involves two main phases:

-

Phase I Reactions: These are primarily oxidative, hydrolytic, or reductive reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs)[4][5]. For phosphorothioate insecticides, a critical Phase I reaction is oxidative desulfuration, which converts the less toxic P=S form to the highly active P=O (oxon) form.

-

Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as sugars or amino acids, to increase their water solubility and facilitate excretion[4].

Caption: General metabolic pathway of organophosphates in insects.

Stereoselective Metabolism and Its Implications for Efficacy

The enzymatic machinery responsible for insecticide metabolism can exhibit stereoselectivity. This means that one enantiomer may be metabolized and detoxified more rapidly than the other. If the more potent enantiomer, in this case this compound, is metabolized more slowly, its concentration at the target site (AChE) will remain higher for a longer period, leading to enhanced toxicity. Conversely, rapid metabolism of the active enantiomer can be a mechanism of resistance.

Mechanisms of Insect Resistance

The evolution of insecticide resistance is a major challenge in pest management. Insects can develop resistance to organophosphates like Chlocyphos through several mechanisms:

-

Target-Site Resistance: Mutations in the gene encoding AChE can alter the structure of the active site, reducing its affinity for the insecticide. This is a common mechanism of resistance to organophosphates and carbamates[4][6].

-

Metabolic Resistance: Increased activity or expression of detoxification enzymes, such as P450s, esterases, and GSTs, can lead to more rapid breakdown of the insecticide before it reaches its target[4][5]. This is often the most common form of resistance.

-

Reduced Penetration: Changes in the insect's cuticle can slow down the absorption of the insecticide, providing more time for metabolic detoxification[4].

-

Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide[4].

Understanding these resistance mechanisms is crucial for developing sustainable pest management strategies and for the design of new insecticides that can overcome existing resistance profiles.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of insecticides like this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Insect tissue homogenate (e.g., from insect heads) containing AChE

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

DTNB solution

-

This compound and (S)-(-)-Chlocyphos solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound and (S)-(-)-Chlocyphos enantiomers.

-

In a 96-well plate, add the insect AChE preparation to each well.

-

Add the different concentrations of the Chlocyphos enantiomers to the respective wells. Include a control with no inhibitor.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the DTNB and ATCI solution to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Insect Metabolism Assay

This assay helps to determine the metabolic fate of the insecticide in the target insect.

Principle: The insect is exposed to the insecticide, and after a specific time, the insect and its excreta are analyzed for the parent compound and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Materials:

-

Live insects

-

This compound

-

Apparatus for topical application or for incorporating the insecticide into the diet

-

Extraction solvents (e.g., acetonitrile, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

HPLC-MS system

Procedure:

-

Treat a group of insects with a known dose of this compound, either topically or through their diet.

-

Maintain the insects for a specific period.

-

Homogenize the insects and extract the parent compound and its metabolites using an appropriate solvent.

-

Clean up the extract using SPE to remove interfering substances.

-

Analyze the cleaned-up extract by HPLC-MS to identify and quantify this compound and its metabolites.

-

Compare the metabolic profiles of insects treated with the (R)-(+) and (S)-(-) enantiomers to assess stereoselective metabolism.

Conclusion and Future Directions

This compound serves as a compelling example of how stereochemistry can be leveraged to enhance the efficacy of insecticides. Its primary mechanism of action, the stereospecific inhibition of acetylcholinesterase, underscores the importance of a precise molecular fit between the insecticide and its target. While the core mechanism is well-understood, further research is warranted to fully elucidate the enantioselective metabolic pathways in various insect species and to quantify the differences in AChE inhibition by the individual enantiomers. A deeper understanding of these nuances will be invaluable for the development of next-generation insecticides that are not only more potent but also more selective and environmentally benign. The continued exploration of chiral insecticides holds significant promise for advancing the field of crop protection and public health.

References

- 1. Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]

- 3. Stereoselective environmental behavior and biological effect of the chiral organophosphorus insecticide isofenphos‑methyl-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 4. irac-online.org [irac-online.org]

- 5. Biochemical Mechanism of Insecticide Resistance in Malaria Vector, Anopheles gambiae s.l in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pjoes.com [pjoes.com]

A Guide to the Spectroscopic Analysis of (R)-(+)-Chlocyphos: Elucidating Structure and Purity

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chiral organophosphorus compound (R)-(+)-Chlocyphos. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this molecule.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₄ClO₄P and a molecular weight of approximately 276.65 g/mol , is a chiral organophosphorus compound.[1][2] Its structure features a stereogenic center at the phosphorus atom, leading to the existence of two enantiomers, (R)- and (S)-Chlocyphos. The (R)-(+)-enantiomer is of particular interest in various fields, including agriculture and pharmacology, due to its specific biological activity.[3] The precise characterization of its three-dimensional structure and the determination of its enantiomeric purity are critical for its intended applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the connectivity and spatial arrangement of atoms. Key nuclei for the analysis of this compound are ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Spectral Data (Predicted, in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.20 | m | 4H | Aromatic protons (C₆H₄Cl) |

| 5.50 | dd | 1H | CH-O-P |

| 4.20 | m | 2H | O-CH₂ |

| 2.50 | s (broad) | 1H | P-OH |

| 1.20 | s | 3H | CH₃ |

| 1.00 | s | 3H | CH₃ |

-

Aromatic Protons: The protons on the chlorophenyl ring will appear as a complex multiplet in the downfield region (7.20-7.80 ppm) due to their distinct electronic environments and spin-spin coupling.

-

Methine Proton (CH-O-P): The proton on the carbon adjacent to the chlorophenyl group and bonded to an oxygen of the phosphate ester will appear as a doublet of doublets due to coupling with the phosphorus atom and the adjacent methylene protons.

-

Methylene Protons (O-CH₂): The diastereotopic protons of the methylene group in the dioxaphosphorinane ring will likely exhibit complex splitting patterns.

-

Methyl Protons (CH₃): The two methyl groups are diastereotopic and are expected to show distinct singlet signals.

-

Hydroxyl Proton (P-OH): The acidic proton on the phosphate group will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (Predicted, in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 140 - 125 | Aromatic Carbons (C₆H₄Cl) |

| 85 | CH-O-P |

| 75 | C(CH₃)₂ |

| 40 | O-CH₂ |

| 25 | CH₃ |

| 22 | CH₃ |

³¹P NMR Spectroscopy

Phosphorus-31 NMR is particularly powerful for the analysis of organophosphorus compounds, offering a wide chemical shift range and high sensitivity to the electronic environment of the phosphorus atom.[4]

For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be characteristic of a phosphotriester. The typical chemical shift range for such compounds is between approximately -20 to +20 ppm relative to 85% H₃PO₄.[3][5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe: A broadband probe tuned to the respective frequencies of ¹H, ¹³C, and ³¹P.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A single pulse experiment with a relatively small number of scans is usually sufficient.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Determination of Enantiomeric Purity by NMR

To determine the enantiomeric purity of this compound, a chiral environment must be introduced to induce diastereomeric interactions, which can be differentiated by NMR. This is typically achieved using chiral solvating agents (CSAs) or chiral shift reagents (CSRs).[6][7][8]

Protocol using a Chiral Solvating Agent (e.g., (R)-(-)-Mandelic Acid):

-

Acquire a standard ³¹P NMR spectrum of the this compound sample.

-

Add a molar excess (e.g., 2-5 equivalents) of the chiral solvating agent to the NMR tube.

-

Gently mix the sample and re-acquire the ³¹P NMR spectrum.

-

Analysis: In the presence of the CSA, the (R)- and (S)-enantiomers of Chlocyphos will form transient diastereomeric complexes with the CSA, resulting in two distinct signals in the ³¹P NMR spectrum. The enantiomeric excess (% ee) can be calculated from the integration of these two signals.

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | P-OH |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1200 | P=O stretch | Phosphoryl |

| 1050-950 | P-O-C stretch | Phosphate Ester |

| 800-700 | C-Cl stretch | Chloro-aromatic |

The presence of a strong absorption band around 1250-1200 cm⁻¹ is a key indicator of the P=O (phosphoryl) group. The broad absorption in the 3400-3200 cm⁻¹ region confirms the presence of the hydroxyl group.

Experimental Protocol: IR Analysis (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with high accuracy.[2][11]

Expected Mass Spectral Data for this compound (C₁₁H₁₄ClO₄P):

-

Molecular Ion ([M+H]⁺): m/z ≈ 277.0391 (for the most abundant isotopes ³⁵Cl and ³¹P). The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of the chlorophenyl group: [M - C₆H₄Cl]⁺

-

Loss of the dioxaphosphorinane ring fragments.

-

Cleavage of the P-O bonds.

-

Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

LC Method:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

-

-

MS Method:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable.

-

Mass Analyzer: Operate in full scan mode to detect the molecular ion and in fragmentation mode (e.g., collision-induced dissociation, CID) to obtain fragment ion spectra.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and its major fragments. Compare the experimental masses with the theoretical masses to confirm the elemental compositions.

Caption: Workflow for LC-HRMS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using a combination of NMR, IR, and MS techniques provides a robust framework for its structural confirmation and purity assessment. ¹H, ¹³C, and ³¹P NMR spectroscopy are central to elucidating the detailed molecular structure and determining enantiomeric purity. IR spectroscopy serves as a rapid method for confirming the presence of key functional groups. High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition and offers insights into the molecule's fragmentation behavior. The integration of these techniques is essential for the rigorous characterization required in research and development settings.

References

- 1. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]

- 2. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Environmental Fate and Degradation of (R)-(+)-Chlocyphos

Disclaimer: As of the latest literature review, "(R)-(+)-Chlocyphos" is not a publicly documented pesticide. This guide has been constructed based on the established environmental fate and degradation pathways of analogous chlorinated organophosphorus pesticides, most notably chlorpyrifos. The principles and methodologies outlined herein provide a robust framework for assessing a novel compound with similar structural characteristics. However, compound-specific experimental data is imperative for a definitive environmental risk assessment.

Introduction

This compound is understood to be a novel, chiral organophosphorus (OP) pesticide. Organophosphorus pesticides are a widely utilized class of insecticides in global agriculture.[1][2] Their efficacy is rooted in the inhibition of acetylcholinesterase, an enzyme critical to the nervous system of insects.[3] However, the extensive use of OPs raises significant environmental and health concerns due to their potential for persistence, bioaccumulation, and toxicity to non-target organisms.[1][2][4]

This technical guide provides a comprehensive overview of the anticipated environmental fate and degradation of this compound. By examining the well-documented behavior of structurally similar chlorinated organophosphorus compounds, we can infer the likely abiotic and biotic degradation pathways, mobility in various environmental compartments, and overall persistence. This document is intended for researchers, scientists, and drug development professionals to inform early-stage environmental risk assessments and guide future experimental work.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a pesticide is governed by its inherent physicochemical properties. For a hypothetical molecule like this compound, key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are critical. Organophosphorus pesticides are generally characterized by low water solubility and a high affinity for partitioning into organic phases.[5][6]

The lipophilic nature of many OPs suggests a tendency to adsorb to soil organic matter and sediments, which can limit their mobility in the environment.[5] The octanol-water partition coefficient (Kow) is a key indicator of a chemical's hydrophobicity.[7] Chemicals with high Kow values tend to have low water solubility, high adsorption coefficients, and a greater potential for bioaccumulation.[7] While specific data for this compound is unavailable, analogous OPs typically have intermediate Kow values.[7]

Abiotic Degradation Pathways

Abiotic degradation processes, namely hydrolysis and photolysis, are significant transformation routes for organophosphorus pesticides in the environment.

Hydrolysis

Hydrolysis is a primary mechanism for the degradation of organophosphorus pesticides in aqueous environments and soil.[8][9][10] This process involves the cleavage of the ester bonds in the OP molecule. The rate of hydrolysis is highly dependent on pH and temperature.[7][11]

-

pH Dependence: Generally, the hydrolysis of OPs is more rapid under alkaline conditions compared to neutral or acidic conditions.[11][12] For chlorpyrifos, a structurally similar compound, hydrolysis proceeds slowly in acidic soils but varies greatly in alkaline soils.[13]

-

Temperature Dependence: An increase in temperature typically accelerates the rate of hydrolysis.[11]

-

Catalysis: The presence of certain metal ions, such as copper, can catalyze the hydrolysis of OPs.[14]

The primary hydrolysis product of chlorinated OPs is often a chlorinated pyridinol metabolite, which itself can be persistent in the environment.[3][4][15] For instance, the major metabolite of chlorpyrifos is 3,5,6-trichloro-2-pyridinol (TCP).[3][4][15][16]

Photolysis

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun.[17] This can be a significant degradation pathway for pesticides present on plant surfaces or in the upper layers of water bodies.[9]

The efficiency of photolysis can be enhanced by the presence of photosensitizers, such as humic substances in natural waters, or through photocatalysis using materials like titanium dioxide (TiO2) and zinc oxide (ZnO).[18][19][20] Studies on chlorpyrifos have shown that UV radiation, especially in the presence of hydrogen peroxide (UV/H2O2), can effectively degrade the pesticide in water.[17]

Biotic Degradation

Microbial degradation is a crucial process for the detoxification and removal of organophosphorus pesticides from the environment.[1][4][21][22] A wide range of bacteria and fungi have been identified that can metabolize OPs, often using them as a source of carbon, phosphorus, or energy.[1][23]

Aerobic Degradation

Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. The primary enzymatic reaction in the biodegradation of many OPs is hydrolysis, catalyzed by enzymes such as organophosphate hydrolase (OPH) or phosphotriesterases.[8][24][25] This enzymatic hydrolysis cleaves the phosphoester bonds, leading to the formation of less toxic metabolites.[8][25]

Numerous bacterial strains, including species of Pseudomonas, Enterobacter, and Flavobacterium, have been shown to degrade chlorpyrifos.[8][21][23] Similarly, certain fungi, such as Cladosporium cladosporioides, have demonstrated the ability to degrade both chlorpyrifos and its primary metabolite, TCP.[3]

Anaerobic Degradation

In anaerobic environments, such as flooded soils or sediments, different microbial communities and metabolic pathways are responsible for pesticide degradation.[10] Reduction reactions become more prominent under these conditions.[10] For some organophosphorus pesticides, anaerobic degradation can be a significant dissipation route.

Environmental Fate and Mobility

The overall environmental fate of this compound will be determined by the interplay of its physicochemical properties and the various degradation and transport processes.

Mobility in Soil

The mobility of pesticides in soil is a key factor influencing their potential to contaminate groundwater.[26] Adsorption to soil particles, particularly organic matter and clay, is a primary factor limiting the movement of many organophosphorus pesticides.[27]

-

Soil Organic Carbon Partition Coefficient (Koc): This parameter is a measure of a chemical's tendency to adsorb to soil organic carbon. A high Koc value indicates strong adsorption and low mobility. Chlorpyrifos, for example, has a high Koc, suggesting it is relatively immobile in soil.[5]

-

Leaching Potential: The potential for a pesticide to leach into groundwater can be assessed using models that incorporate its adsorption characteristics (Koc) and persistence (half-life).[28]

Persistence in the Environment

The persistence of a pesticide is often expressed as its half-life (t1/2), which is the time it takes for 50% of the initial concentration to dissipate. The half-life of organophosphorus pesticides can vary widely depending on environmental conditions.[12][29]

The half-life of chlorpyrifos in soil is typically reported to be between 60 and 120 days, but it can range from a few weeks to over a year depending on factors like soil type, climate, and microbial activity.[12][15] Its primary metabolite, TCP, can be more persistent than the parent compound.[4]

Bioaccumulation

Bioaccumulation is the process by which a chemical accumulates in an organism from all sources of exposure (e.g., water, food, sediment).[30] The potential for bioaccumulation is often related to a chemical's lipophilicity (high Kow).[7] While some organophosphorus pesticides can bioaccumulate in aquatic organisms, they are generally considered to have a lower bioaccumulation potential compared to organochlorine pesticides.[31][32][33]

Experimental Protocols

To definitively determine the environmental fate of this compound, a series of standardized laboratory and field studies are required. Below are outlines for key experimental protocols.

Hydrolysis Study (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Collect samples at predetermined time intervals.

-

Analyze the concentration of the parent compound and major degradation products using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Calculate the first-order rate constants and half-lives for hydrolysis at each pH.

Aerobic Soil Metabolism Study (OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

-

Select at least three different soil types with varying physicochemical properties (e.g., texture, organic matter content, pH).

-

Treat the soil samples with a known concentration of radiolabeled (e.g., 14C) this compound.

-

Incubate the treated soil samples in the dark at a constant temperature and moisture content.

-

At various time points, extract the soil samples and analyze for the parent compound and its degradation products using techniques such as HPLC with radiometric detection and LC-MS/MS.

-

Quantify the formation of non-extractable residues and mineralization to 14CO2.

-

Determine the degradation kinetics and identify the major metabolic pathways.

Data Presentation

Quantitative data from environmental fate studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of a Representative Chlorinated Organophosphorus Pesticide (Chlorpyrifos)

| Property | Value | Reference |

| Water Solubility | < 2 ppm | [5] |

| Vapor Pressure | 2 x 10-5 mm Hg (25°C) | [5] |

| log Kow | 4.7 - 5.3 | [5] |

| Soil Sorption Coefficient (Koc) | ~8498 | [5] |

Table 2: Environmental Half-lives of Chlorpyrifos

| Compartment | Half-life (t1/2) | Conditions | Reference |

| Soil | 60 - 120 days (typical) | Varies with soil type and climate | [15] |

| Water | A few days to two weeks | Dependent on pH and temperature | [15] |

| Aquatic Sediments | Can be persistent | Adsorbs readily to sediments | [15] |

Visualization of Degradation Pathways

Diagrams are essential for visualizing complex degradation pathways and experimental workflows.

Diagram 1: Hypothetical Abiotic and Biotic Degradation Pathway of this compound

References

- 1. Organophosphorus Pesticide Degradation by Microorganisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on the microbial degradation of chlorpyrifos and its metabolite TCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Environmental fate of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of organophosphorus pesticides in soils with special reference to unaerobic soil conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ukm.my [ukm.my]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. beyondpesticides.org [beyondpesticides.org]

- 16. mdpi.com [mdpi.com]

- 17. Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chlorpyrifos degradation via photoreactive TiO2 nanoparticles: Assessing the impact of a multi-component degradation scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photocatalytic Degradation of Chlorpyrifos with Mn-WO3/SnS2 Heterostructure [mdpi.com]

- 20. oatext.com [oatext.com]

- 21. tecnoscientifica.com [tecnoscientifica.com]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Mobility of pesticides and their hydrolysis metabolites in soil | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. Adsorption Characteristics of Organophosphorus and Carbamate Pesticides in Four Soils and the Evaluation for Their Leaching Potential Using Two Screening Models -Korean Journal of Environmental Agriculture [koreascience.kr]

- 29. Persistence and Dissipation of Chlorpyrifos in Brassica Chinensis, Lettuce, Celery, Asparagus Lettuce, Eggplant, and Pepper in a Greenhouse - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Organophosphorus and Organochlorine Pesticides Bioaccumulation by Eichhornia crassipes in Irrigation Canals in an Urban Agricultural System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. sciensage.info [sciensage.info]

- 33. tandfonline.com [tandfonline.com]

Chiral Toxicity: A Comparative Toxicological Profile of (R)-(+)-Chlocyphos and (S)-(-)-Chlocyphos

Abstract

Chlocyphos, a chiral organophosphate insecticide, exists as two enantiomers: (R)-(+)-Chlocyphos and (S)-(-)-Chlocyphos. While structurally mirror images, these stereoisomers are not biologically equivalent. This technical guide provides a comprehensive analysis of the anticipated toxicological differences between the enantiomers of Chlocyphos, grounded in the established principles of stereoselective toxicity observed in other chiral organophosphates. We delve into the mechanistic basis for these differences, focusing on the primary target, acetylcholinesterase (AChE), and explore the expected variations in metabolism and overall toxicity. This guide also outlines detailed methodologies for the enantioselective analysis and toxicological assessment of Chlocyphos, providing a framework for researchers and drug development professionals. It is important to note that while extensive data exists for many organophosphates, specific comparative toxicological data for the individual enantiomers of Chlocyphos is limited in publicly available literature. Therefore, this guide synthesizes established principles to project the likely toxicological profiles of this compound and (S)-(-)-Chlocyphos.

Introduction: The Significance of Chirality in Organophosphate Toxicology

Organophosphate (OP) insecticides are a widely used class of pesticides that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1][2] Many OPs, including Chlocyphos, possess a chiral center at the phosphorus atom, leading to the existence of enantiomeric pairs. These enantiomers, despite having identical physical and chemical properties in an achiral environment, often exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity.[3][4]

The differential toxicity of enantiomers is a critical consideration in risk assessment and drug development. For numerous chiral pesticides, one enantiomer is significantly more toxic than the other.[3][5][6] This stereoselectivity can arise from differences in binding affinity to the target enzyme, rates of metabolic activation or detoxification, and distribution within the organism.[4] Understanding the toxicological profile of individual enantiomers is therefore paramount for a comprehensive evaluation of the safety and efficacy of chiral compounds.

The Primary Mechanism of Action: Stereoselective Inhibition of Acetylcholinesterase

The principal mechanism of organophosphate toxicity is the irreversible inhibition of AChE.[1][2][7][8][9] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

The interaction between an organophosphate and the active site of AChE is a highly specific, three-dimensional interaction. The chiral nature of the phosphorus center in Chlocyphos means that the (R) and (S) enantiomers will present different spatial arrangements of their substituent groups. This can lead to a significant difference in their ability to bind to and phosphorylate the serine residue in the active site of AChE.

Expected Differences in AChE Inhibition:

| Parameter | This compound (Predicted) | (S)-(-)-Chlocyphos (Predicted) | Rationale |

| AChE Binding Affinity (Kd) | Lower | Higher | The spatial arrangement of the (S)-enantiomer is expected to have a more complementary fit to the AChE active site. |

| Phosphorylation Rate (kp) | Slower | Faster | A better fit facilitates a more efficient phosphorylation of the active site serine. |

| Inhibition Constant (ki) | Higher (less potent) | Lower (more potent) | The overall inhibition constant is a function of both binding and phosphorylation rates. |

| IC50 Value | Higher | Lower | A lower concentration of the more potent inhibitor is required to achieve 50% inhibition of enzyme activity. |

Metabolic Pathways and Stereoselective Detoxification

The metabolism of organophosphates plays a crucial role in determining their overall toxicity. The primary metabolic pathways for chlorpyrifos, a related organophosphate, involve oxidative desulfuration (activation) and hydrolysis (detoxification) mediated by cytochrome P450 (CYP) enzymes and hydrolases, respectively.[11][12][13][14]

It is well-established that metabolic enzymes can exhibit stereoselectivity, preferentially metabolizing one enantiomer over the other.[2] This can have a profound impact on the toxicological profile:

-

Stereoselective Activation: If Chlocyphos requires metabolic activation to a more potent AChE inhibitor (an oxon form), the rate of this activation could differ between the enantiomers.

-

Stereoselective Detoxification: More commonly, detoxification pathways, such as hydrolysis by phosphotriesterases, can be stereoselective. If the more toxic enantiomer is detoxified at a slower rate, its biological half-life will be prolonged, leading to greater toxicity.

Hypothetical Metabolic Fate of Chlocyphos Enantiomers:

Caption: Hypothetical metabolic pathways for Chlocyphos enantiomers.

In Vivo and In Vitro Toxicological Assessment: Experimental Protocols

A thorough toxicological comparison of this compound and (S)-(-)-Chlocyphos requires a combination of in vitro and in vivo studies.

Enantioselective Separation and Analysis

The first critical step is the separation and quantification of the individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Protocol: Chiral HPLC Separation of Chlocyphos Enantiomers

-

Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a good starting point for screening.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is often used. The ratio of hexane to the modifier is optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 0.5-1.5 mL/min is typical.

-

Detection: UV detection at a wavelength where Chlocyphos absorbs is commonly employed.

-

Method Validation: The method should be validated for linearity, accuracy, precision, and limit of detection and quantification according to standard guidelines.

Workflow for Chiral Separation Method Development:

Caption: Workflow for chiral HPLC method development.

In Vitro Acetylcholinesterase Inhibition Assay

This assay directly measures the inhibitory potency of each enantiomer against AChE.

Protocol: Ellman's Assay for AChE Inhibition

-

Enzyme Source: Purified AChE from a relevant source (e.g., human recombinant, bovine erythrocyte, or insect).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the product of ATCI hydrolysis to produce a colored compound.

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of each Chlocyphos enantiomer for a defined period.

-

Initiate the reaction by adding ATCI and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Acute Toxicity Studies

These studies assess the overall toxicity of each enantiomer in a living organism.

Protocol: Acute Oral Toxicity Study (e.g., in rodents)

-

Test Animals: A suitable rodent species (e.g., rats or mice).

-

Dose Administration: Administer a range of doses of each enantiomer (and the racemate) orally to different groups of animals.

-

Observation: Monitor the animals for clinical signs of toxicity and mortality over a specified period (e.g., 14 days).

-

Data Analysis: Determine the LD50 (the dose that is lethal to 50% of the test animals) for each enantiomer and the racemate.

Summary and Future Directions

The toxicological profile of chiral organophosphates is intrinsically linked to their stereochemistry. Based on established principles, it is highly probable that the (R)-(+)- and (S)-(-)-enantiomers of Chlocyphos exhibit significant differences in their toxicity, primarily due to stereoselective inhibition of acetylcholinesterase. The (S)-enantiomer is predicted to be the more potent inhibitor and, consequently, the more toxic of the two.

Further research is imperative to definitively characterize the toxicological profiles of the individual Chlocyphos enantiomers. This includes:

-

Determination of Absolute Configuration: Confirming the absolute configuration of the (+) and (-) enantiomers as (R) or (S).

-

Quantitative Toxicological Studies: Performing detailed in vitro and in vivo studies to quantify the differences in AChE inhibition, metabolism, and acute toxicity.

-

Environmental Fate and Ecotoxicology: Investigating the stereoselective degradation and ecotoxicological effects of Chlocyphos enantiomers in the environment.

A comprehensive understanding of the stereoselective toxicology of Chlocyphos is essential for accurate environmental risk assessment and the development of safer and more effective pest control strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective pharmacokinetics and metabolism of the enantiomers of cyclophosphamide. Preliminary results in humans and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating the Neuroprotective and Acetylcholinesterase Inhibitory Properties of Four Calcineurin Inhibitor Drugs: Tacrolimus, Pimecrolimus, Cyclosporin A, and Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereospecific synthesis of chiral metabolites of ifosfamide and their determination in the urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Synthesis and the absolute configuration of both enantiomers of 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide as a new chiral building block for prostanoid synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]